Cas no 86408-45-9 (DESMETHYL DILTIAZEM HCL)

DESMETHYL DILTIAZEM HCL structure
DESMETHYL DILTIAZEM HCL structure
Product Name:DESMETHYL DILTIAZEM HCL
CAS No:86408-45-9
MF:C21H24N2O4S
MW:400.491264343262
CID:991616
PubChem ID:107891
Update Time:2024-10-26

DESMETHYL DILTIAZEM HCL Chemical and Physical Properties

Names and Identifiers

    • DESMETHYL DILTIAZEM HCL
    • DESMETHYL DILTIAZEM-D4 HCL
    • N-Desmethyldiltiazem maleate (1:1)
    • 1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-,(2S,3S)
    • desmethyldiltiazem
    • N-desmethyl-diltiazem
    • N-monodesmethyl diltiazem
    • (2S,3S)-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-1,5-benzothiazepin-4(5H)-one (ACI)
    • 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-, (2S-cis)- (ZCI)
    • N-Demethyldiltiazem
    • N-Desmethyldiltiazem
    • N-Monodesmethyldiltiazem
    • [(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
    • IF0841K5LK
    • DTXSID40234221
    • N-desmethyl Diltiazem (hydrochloride)
    • Nordiltiazem
    • 86408-45-9
    • NS00126988
    • desmethyl diltiazem
    • CHEBI:169303
    • N-Monodemethyldiltiazem
    • 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-, (2S,3S)-
    • DILTIAZEM HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-1,5-benzothiazepin-4(5H)-one
    • AKOS030242881
    • SCHEMBL12592499
    • 1,5-BENZOTHIAZEPIN-4(5H)-ONE, 3-(ACETYLOXY)-2,3-DIHYDRO-2-(4-METHOXYPHENYL)-5-(2-(METHYLAMINO)ETHYL)-, (2S-CIS)-
    • Q27280692
    • (2S,3S)-2-(4-METHOXYPHENYL)-5-(2-(METHYLAMINO) ETHYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-3-YL ACETATE
    • Cis-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate
    • 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-, cis-
    • DTXSID60873797
    • GLXC-02968
    • (2S,3S)-2-(4-Methoxyphenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate
    • 85100-17-0
    • UNII-IF0841K5LK
    • CHEMBL3350581
    • Inchi: 1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2/h4-11,19-20,22H,12-13H2,1-3H3/t19-,20+/m1/s1
    • InChI Key: YOMLDISQSWWYOT-UXHICEINSA-N
    • SMILES: O([C@H]1C(=O)N(CCNC)C2C=CC=CC=2S[C@H]1C1C=CC(OC)=CC=1)C(=O)C

Computed Properties

  • Exact Mass: 436.12200
  • Monoisotopic Mass: 400.14567842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 539
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 93.2Ų

Experimental Properties

  • PSA: 93.17000
  • LogP: 4.28420

DESMETHYL DILTIAZEM HCL Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  30 min, rt
1.2 Solvents: 1,2-Dichloroethane ;  1 h, rt → 90 °C
1.3 Solvents: Methanol ;  6 h, 0 °C
Reference
Optical control of L-type Ca2+ channels using a diltiazem photoswitch
Fehrentz, Timm; et al, Nature Chemical Biology, 2018, 14(8), 764-767

Production Method 2

Reaction Conditions
1.1 Reagents: NADPH ,  Magnesium chloride Catalysts: Cytochrome P450 Solvents: Water ;  30 min, pH 7.4, 37 °C
1.2 Reagents: Acetonitrile
Reference
High-resolution mass spectrometry elucidates metabonate (false metabolite) formation from alkylamine drugs during in vitro metabolite profiling
Barbara, Joanna E.; et al, Drug Metabolism & Disposition, 2012, 40(10), 1966-1975

Production Method 3

Reaction Conditions
1.1 Solvents: Methanol ;  6 h, 0 °C
Reference
Optical control of L-type Ca2+ channels using a diltiazem photoswitch
Fehrentz, Timm; et al, Nature Chemical Biology, 2018, 14(8), 764-767

Production Method 4

Reaction Conditions
1.1 4 h, rt
Reference
A P450 fusion library of heme domains from Rhodococcus jostii RHA1 and its evaluation for the biotransformation of drug molecules
Kulig, Justyna K.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(17), 5603-5609

Production Method 5

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ;  1 h, rt → 90 °C
2.1 Solvents: Methanol ;  6 h, 0 °C
Reference
Optical control of L-type Ca2+ channels using a diltiazem photoswitch
Fehrentz, Timm; et al, Nature Chemical Biology, 2018, 14(8), 764-767

DESMETHYL DILTIAZEM HCL Raw materials

DESMETHYL DILTIAZEM HCL Preparation Products

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